molecular formula C7H13N3 B13618109 3-(1-methyl-1H-pyrazol-3-yl)propan-1-amine

3-(1-methyl-1H-pyrazol-3-yl)propan-1-amine

Cat. No.: B13618109
M. Wt: 139.20 g/mol
InChI Key: KVZSKSMTEUMSLT-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrazol-3-yl)propan-1-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 1-position and a propan-1-amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-3-yl)propan-1-amine typically involves the reaction of 3-(1H-pyrazol-1-yl)propan-1-amine with a methylating agent. One common method is to react 3-(1H-pyrazol-1-yl)propan-1-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, such as acetonitrile, under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-pyrazol-3-yl)propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrazole ring to a pyrazoline ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: N-oxides of the pyrazole ring.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

3-(1-Methyl-1H-pyrazol-3-yl)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-3-yl)propan-1-amine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism would vary based on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine
  • 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine
  • N-Methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine

Uniqueness

3-(1-Methyl-1H-pyrazol-3-yl)propan-1-amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications .

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

3-(1-methylpyrazol-3-yl)propan-1-amine

InChI

InChI=1S/C7H13N3/c1-10-6-4-7(9-10)3-2-5-8/h4,6H,2-3,5,8H2,1H3

InChI Key

KVZSKSMTEUMSLT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CCCN

Origin of Product

United States

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